molecular formula C15H13N3O2S B231153 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B231153
M. Wt: 299.3 g/mol
InChI Key: RZEVQIPJXNMJPS-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified in 1998 as a potent inducer of tumor necrosis factor-alpha (TNF-α) in murine macrophages. Since then, DMXAA has been shown to have a broad range of anti-tumor effects, making it a promising candidate for cancer therapy.

Mechanism Of Action

The exact mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is not fully understood. However, it is known to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, leading to the destruction of tumor cells.

Biochemical And Physiological Effects

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects. It induces the production of TNF-α in macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have direct cytotoxic effects on tumor cells, and to enhance the activity of other anti-cancer agents. Additionally, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to induce the production of type I interferons and other cytokines, leading to the activation of immune cells and subsequent tumor cell death.

Advantages And Limitations For Lab Experiments

One advantage of using N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a broad range of tumor types, making it a promising candidate for cancer therapy. However, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has some limitations. It has been shown to have significant toxicity in some animal models, and its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One area of focus is the development of more potent and selective STING agonists, which could be used for cancer therapy. Another area of focus is the development of combination therapies that include N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, which could enhance its anti-tumor activity. Additionally, research is needed to better understand the mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and to identify biomarkers that could be used to predict response to treatment.

Synthesis Methods

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be synthesized using a variety of methods, including the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate, followed by reaction with hydroxylamine hydrochloride and acetic anhydride. Another method involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate, followed by reaction with hydroxylamine hydrochloride and acetic anhydride.

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis factor-alpha (TNF-α) production in macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have direct cytotoxic effects on tumor cells, and to enhance the activity of other anti-cancer agents.

properties

Product Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C15H13N3O2S/c1-8-6-11-12(7-9(8)2)21-15(17-11)18-14(20)10-4-3-5-16-13(10)19/h3-7H,1-2H3,(H,16,19)(H,17,18,20)

InChI Key

RZEVQIPJXNMJPS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CNC3=O

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CNC3=O

Origin of Product

United States

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